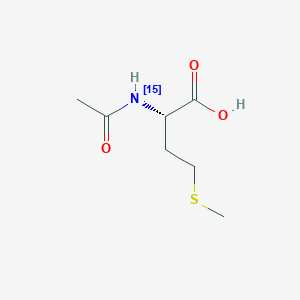

N-Acetyl-L-methionine-15N

Description

Introduction to Isotopically Labeled Amino Acid Derivatives in Metabolic Research

Isotopically labeled amino acids serve as indispensable probes for elucidating metabolic networks, protein turnover, and nutrient utilization. By substituting natural-abundance isotopes with stable counterparts like 15N, researchers gain the ability to distinguish endogenous and exogenous metabolic contributions with high specificity.

Role of 15N-Labeled Compounds in Stable Isotope Tracing Methodologies

15N-labeled amino acids, such as N-Acetyl-L-Methionine-15N, are pivotal in metabolic tracing due to nitrogen’s central role in amino acid biosynthesis, transamination, and urea cycle regulation. The 15N isotope (natural abundance: 0.4%) provides a non-radioactive, safe alternative to radiolabels while maintaining compatibility with mass spectrometry (MS) and nuclear magnetic resonance (NMR) detection.

Key Applications of 15N-Labeled Amino Acids:

- Metabolic Flux Analysis : 15N tracers quantify nitrogen redistribution in pathways like the methionine cycle. For example, N-Acetyl-L-Methionine-15N enables tracking of methyl group transfers in S-adenosylmethionine (SAM)-dependent methylation reactions.

- Protein Turnover Studies : Incorporation of 15N into newly synthesized proteins allows measurement of synthesis and degradation rates using techniques like stable isotope labeling with amino acids in cell culture (SILAC).

- Nitrogen Cycle Investigations : In environmental microbiology, 15N-labeled compounds trace nitrogen assimilation in soil microbiota and plant-root symbionts.

Table 1: Comparison of Stable Isotopes Used in Amino Acid Labeling

| Isotope | Natural Abundance | Detection Method | Primary Applications |

|---|---|---|---|

| ¹⁵N | 0.4% | MS, NMR | Protein turnover, nitrogen cycling |

| ¹³C | 1.1% | MS, NMR | Metabolic flux, lipid biosynthesis |

| ²H | 0.02% | MS, Infrared spectroscopy | Membrane permeability, drug metabolism |

The choice of 15N over 13C or 2H is often driven by its lower natural abundance, which enhances signal-to-noise ratios in MS-based proteomics. For instance, a study using 15N-labeled milk protein demonstrated proportional increases in blood 15N:13C enrichment ratios, validating its utility in quantifying amino acid bioavailability.

Historical Development of N-Acetylated Amino Acid Tracers

The acetylation of amino acids emerged as a strategy to improve tracer stability and membrane permeability. Early work in the 1970s revealed that N-acetylation prevents rapid degradation by exopeptidases, prolonging tracer half-lives in vivo. By the 1990s, advances in synthetic chemistry enabled site-specific 15N labeling of acetylated amino acids, facilitating their use in NMR and MS studies.

Milestones in N-Acetylated Tracer Development:

- 1985 : First synthesis of N-Acetyl-L-Methionine-15N for investigating methionine metabolism in hepatic cells.

- 2000s : Adoption of 15N-acetylated amino acids in hydrogen-deuterium exchange (HDX) studies to probe protein conformational changes.

- 2020s : Integration with CRISPR-edited cell models to study acetylation-dependent epigenetic regulation.

Table 2: Properties of N-Acetyl-L-Methionine-15N

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₃¹⁵NO₃S |

| Molecular weight | 192.24 g/mol |

| Key functional groups | Acetyl, thioether, carboxyl |

| Primary use | Metabolic flux analysis |

The acetyl group in N-Acetyl-L-Methionine-15N serves dual roles: (1) it blocks undesired aminotransferase activity, ensuring tracer integrity, and (2) enhances lipophilicity, promoting cellular uptake. Recent NMR studies have leveraged its 15N signature to resolve enantiomers in chiral environments, aiding in the analysis of protein-ligand interactions.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |

InChI Key |

XUYPXLNMDZIRQH-DWNZYCRPSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction System and Conditions

The enzymatic cascade employs leucine dehydrogenase (LeuDH) or alanine dehydrogenase (AlaDH) to catalyze the reductive amination of α-keto-γ-(methylthio)butyric acid (KMB) using 15NH4Cl as the nitrogen source. Glucose dehydrogenase (GDH) regenerates NADH, ensuring continuous cofactor availability. Key parameters include:

-

Temperature : 25–37°C

-

pH : 8.5–9.5

-

Substrate concentration : 0.5–1.0 M KMB

-

15NH4Cl : 99 atom% 15N

This system achieves near-quantitative conversion (>95% yield) of KMB to L-methionine-15N at scales of 1–10 g.

Isotopic Incorporation and Validation

Mass spectrometry confirms 15N enrichment, with isotopic purity exceeding 98%. Racemization is negligible due to the stereoselectivity of dehydrogenases, ensuring exclusive L-configuration retention.

Chemical Acetylation of L-Methionine-15N

N-Acetylation of L-methionine-15N is efficiently accomplished using acetic anhydride under alkaline conditions, as detailed in.

Reaction Optimization

-

Dissolving L-methionine-15N in water (15–30 moles H2O per mole substrate).

-

Simultaneous addition of acetic anhydride (1.1–1.3 equivalents) and aqueous NaOH (1.6–2.1 equivalents per acetic anhydride) .

-

Maintaining pH 7.0–9.5 and 30–50°C for 1–2 hours.

Table 1: Acetylation Conditions and Yields

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Acetic anhydride (eq.) | 1.10–1.30 | ≥90 |

| Temperature (°C) | 30–50 | 92–95 |

| pH | 7.0–9.5 | 90–94 |

Under these conditions, racemization is minimized (<1%), as confirmed by polarimetric analysis.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the α-amino group on acetic anhydride, facilitated by deprotonation under alkaline conditions. The use of sodium hydroxide ensures rapid neutralization of generated acetic acid, preventing pH drop and side reactions.

Purification and Isolation

Post-acetylation, this compound is purified through a multi-step process combining solvent extraction, crystallization, and adsorption.

Solvent Extraction and Crystallization

The reaction mixture is extracted with ethyl acetate to isolate the product from aqueous byproducts. Subsequent reduced-pressure distillation removes solvents, yielding a crude solid. Recrystallization from ethanol-water mixtures (90–95% ethanol) eliminates residual N-acetyl-D-methionine-15N, exploiting its higher solubility compared to the L-enantiomer.

Decolorization and Final Polishing

Activated carbon (0.7–1.3 g/L) adsorbs colored impurities during a 45–65°C treatment. Final crystallization under vacuum (0.01–0.05 MPa, 30–40°C) produces needle-like crystals with >99.5% chemical and isotopic purity.

Comparative Analysis of Synthetic Routes

Table 2: Enzymatic vs. Chemical Acetylation

| Aspect | Enzymatic | Chemical |

|---|---|---|

| Yield | 90–95% | 90–95% |

| Racemization | None | <1% |

| Scale | 1–10 g | Industrial |

| Cost | High (enzymes) | Low (reagents) |

The enzymatic route is preferred for small-scale, high-purity applications, while chemical acetylation dominates industrial production due to scalability and cost efficiency.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Biochemical and Metabolic Reactions

N-Acetyl-L-methionine-<sup>15</sup>N serves as a precursor in methylation and transsulfuration pathways:

Conversion to S-Adenosylmethionine (SAMe)

The compound is enzymatically converted to <sup>15</sup>N-labeled SAMe, a universal methyl donor in cellular methylation reactions:

This reaction is critical for studying epigenetic modifications and sulfur metabolism .

Antioxidant Activity

N-Acetyl-L-methionine-<sup>15</sup>N scavenges reactive oxygen species (ROS), such as nitrite ions (NO<sub>2</sub><sup>-</sup>), via thioether oxidation:

Studies show it protects albumin from oxidative damage more effectively than N-acetyl-L-tryptophan, preserving protein structure and pharmacokinetics .

Mass Spectrometry (MS)

The <sup>15</sup>N label enables precise quantification in proteomic workflows. For example:

-

Stable Isotope Labeling : Used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein synthesis and turnover .

-

Ion Clustering : Forms adducts with sodium (Na<sup>+</sup>), detectable via CID (Collision-Induced Dissociation) MS:

This reaction is critical for structural characterization .

Nuclear Magnetic Resonance (NMR)

<sup>15</sup>N-labeled compounds enhance sensitivity in hyperpolarized MRI. For instance:

-

Dynamic Nuclear Polarization (DNP) : Achieves 13.0% polarization at 1 T, enabling real-time tracking of metabolic fluxes in vivo .

In Vivo Pharmacokinetic Studies

N-Acetyl-L-methionine-<sup>15</sup>N exhibits pH-dependent stability in biological systems:

| Parameter | Value (pH 7.4, 37°C) | Value (pH 12, 1 T) |

|---|---|---|

| Plasma Half-life (T<sub>1</sub>) | <5 s | 41 s |

| Clearance Rate | High | Low |

Neutralization protocols are required to maintain stability during imaging, making it suitable for studies on ischemia-reperfusion injury and liver function .

Comparative Reaction Data

The table below contrasts key properties of N-Acetyl-L-methionine-<sup>15</sup>N with its non-labeled counterpart:

| Property | N-Acetyl-L-methionine-<sup>15</sup>N | N-Acetyl-L-methionine |

|---|---|---|

| Molecular Weight (g/mol) | 192.25 | 191.25 |

| Melting Point (°C) | 103–106 | 103–106 |

| Specific Rotation [α]<sub>D</sub><sup>20</sup> | -21.0° (c=1, H<sub>2</sub>O) | -21.0° (c=1, H<sub>2</sub>O) |

| Isotopic Purity | ≥98% <sup>15</sup>N | N/A |

Scientific Research Applications

Metabolic Studies

N-Acetyl-L-methionine-15N is primarily utilized in metabolic studies due to its isotopic labeling, which allows researchers to trace metabolic pathways and nitrogen utilization in biological systems.

Case Study: Comparative Metabolism

A study comparing the metabolism of L-methionine and N-acetyl-L-methionine demonstrated that both compounds are metabolically equivalent in rats. The research involved administering N-[1-14C]acetyl-L-methionine and assessing the resulting carbon dioxide production over time. The findings indicated that N-acetyl-L-methionine is effectively utilized similarly to free L-methionine, suggesting its potential as a nutritional supplement in animal feed .

Antioxidant Properties

This compound exhibits significant antioxidant properties, making it valuable in protecting proteins from oxidative damage.

Case Study: Protection of Human Serum Albumin

Research highlighted that N-acetyl-L-methionine is superior to N-acetyl-L-tryptophan in stabilizing human serum albumin against oxidation. In experiments where recombinant human serum albumin was subjected to oxidative stress, the presence of N-acetyl-L-methionine resulted in fewer structural modifications and better preservation of pharmacokinetics compared to other stabilizers. This positions N-acetyl-L-methionine as a promising additive for pharmaceutical formulations involving albumin .

Lactation Performance in Dairy Cows

The compound has also been studied for its effects on lactation performance in dairy cows, demonstrating enhancements in milk yield and quality.

Case Study: Lactation Performance

A controlled trial involving mid-lactating dairy cows assessed the impact of varying doses of N-acetyl-L-methionine on milk production. Results indicated that supplementation improved milk yield and protein synthesis while reducing lipid peroxidation markers. Specifically, cows receiving higher doses showed significant increases in plasma methionine concentrations and overall protein levels, suggesting that N-acetyl-L-methionine can be an effective dietary supplement for enhancing lactation performance .

Implications for Cancer Research

The isotopic labeling of this compound is beneficial for cancer research, particularly in studying tumor metabolism.

Case Study: Isotope Signature in Cancer Cells

Research has shown that the natural abundance of isotopes like 15N can reflect metabolic changes in cancer cells. By analyzing the isotope signatures from breast cancer cell lines, scientists can gain insights into nitrogen metabolism and identify potential biomarkers for cancer diagnosis and treatment . This application underscores the significance of this compound as a tool for understanding metabolic alterations associated with malignancies.

Mechanism of Action

The mechanism of action of N-Acetyl-L-methionine-15N involves its incorporation into metabolic pathways where it acts as a precursor to various biomolecules. The nitrogen-15 label allows researchers to track its incorporation and transformation within biological systems. This helps in understanding the metabolic fate and biochemical interactions of the compound .

Comparison with Similar Compounds

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | C₇H₁₂¹⁵NO₃S | 190.24 | 104–107 | Isotopic tracing, NMR |

| N-Acetyl-DL-Methionine | C₇H₁₃NO₃S | 191.25 | Not reported | Pharmaceutical synthesis |

| L-Methionine-15N | C₅H₁₁¹⁵NO₂S | 164.22 | 281 (decomposes) | Protein synthesis studies |

| S-Adenosyl-L-Methionine | C₁₅H₂₂N₆O₅S⁺ | 398.44 | 142–144 | Methylation reactions |

Critical Notes

- Discrepancies in Molecular Weight : reports 191.248 g/mol for N-Acetyl-L-Methionine (unlabeled), while cites 190.24 g/mol for the ¹⁵N form, consistent with isotopic substitution .

Biological Activity

N-Acetyl-L-methionine-15N (NAM-15N) is an isotopically labeled derivative of the amino acid methionine, which has garnered attention for its biological activities and potential therapeutic applications. This article reviews the biological activity of NAM-15N, focusing on its metabolic pathways, protective effects against oxidative stress, and implications in neurological health.

1. Metabolism and Bioavailability

Metabolic Equivalence to L-Methionine

Research has shown that N-acetyl-L-methionine (NAM) is metabolically equivalent to free L-methionine. Studies involving Sprague-Dawley rats demonstrated that NAM, when administered either orally or intraperitoneally, yielded similar amounts of carbon dioxide as sodium acetate over a 24-hour period. This suggests that NAM can effectively replace dietary methionine requirements in animals .

Presence in Biological Tissues

NAM has been detected in human and murine brain tissues, indicating its bioavailability and potential physiological roles. The acetylation of methionine to form NAM occurs rapidly in cultured human oligodendroglioma cells at a rate of approximately 0.44 ± 0.064 atom percent excess per minute . This rapid formation points to a significant role for NAM in brain metabolism.

2. Protective Effects Against Oxidative Stress

Antioxidant Properties

NAM exhibits superior antioxidant properties compared to other compounds such as N-acetyl-L-tryptophan. In studies assessing its protective effects on human serum albumin (HSA), NAM was found to significantly reduce post-translational oxidation, preserving the structural integrity of HSA under oxidative stress conditions. The presence of NAM improved the pharmacokinetics of oxidatively exposed albumin preparations, suggesting its utility as a stabilizer in therapeutic applications .

3. Implications for Neurological Health

Link to Neurological Disorders

The metabolism of NAM is closely tied to aminoacylase 1, an enzyme responsible for converting NAM back to methionine and acetate. Deficiencies in aminoacylase 1 have been associated with various neurological disorders. The detectable levels of NAM in brain cells may provide insights into the metabolic disturbances linked to these conditions .

Table 1: Summary of Research Findings on this compound

Q & A

Q. What are the critical steps for synthesizing N-Acetyl-L-methionine-15N^{15}\text{N}15N while maintaining isotopic integrity?

- Methodological Answer : Synthesis should include:

- Use of -labeled precursors (e.g., L-methionine-) and validated acetylation protocols.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete N-acetylation.

- Purification using recrystallization or column chromatography, with isotopic purity confirmed by mass spectrometry (MS) or NMR .

- Documentation of synthesis steps in line with journal guidelines for reproducibility (e.g., reagent sources, reaction conditions) .

Q. How should researchers characterize the purity and isotopic enrichment of N-Acetyl-L-methionine-?

- Methodological Answer :

- Purity : Measure via HPLC (≥97% purity threshold) or melting point analysis (104–107°C, compare with unlabeled analog) .

- Isotopic Enrichment : Use high-resolution MS to quantify incorporation (>98% atom purity) or -HMBC NMR to verify labeling positions .

- Cross-reference with Certificates of Analysis (COA) and NIST standards for validation .

Q. What solvent systems are optimal for dissolving N-Acetyl-L-methionine- in experimental settings?

- Methodological Answer :

- Primary solvents: Methanol or water (based on solubility ~453.6°C boiling point, polar nature) .

- For metabolic studies, use phosphate-buffered saline (PBS) at physiological pH to mimic in vivo conditions.

- Pre-test solubility in target matrices (e.g., cell culture media) to avoid precipitation artifacts .

Advanced Research Questions

Q. How can researchers design experiments to track incorporation in metabolic pathways using N-Acetyl-L-methionine-?

- Methodological Answer :

- Experimental Workflow :

Administer N-Acetyl-L-methionine- to model organisms/cell cultures.

Harvest samples at timed intervals; extract metabolites via liquid-liquid extraction or solid-phase extraction.

Analyze incorporation using LC-MS/MS or isotope-ratio mass spectrometry (IRMS).

Use stable isotope-resolved metabolomics (SIRM) to map nitrogen flux into downstream products (e.g., S-adenosylmethionine) .

- Controls : Include unlabeled N-Acetyl-L-methionine to distinguish background signals .

Q. What analytical strategies resolve contradictions in isotopic distribution data from complex biological samples?

- Methodological Answer :

- Data Triangulation : Combine:

- NMR for structural confirmation of labeled metabolites .

- High-resolution MS to rule out isobaric interferences.

- Statistical tools (e.g., PCA) to identify outliers in isotopic enrichment patterns .

- Error Mitigation :

- Calibrate instruments with -enriched standards (e.g., L-Ornithine-) .

- Replicate experiments across multiple batches to assess variability .

Q. How can computational modeling enhance the interpretation of NMR data for N-Acetyl-L-methionine- in structural studies?

- Methodological Answer :

- Steps :

Generate 3D molecular models using DFT calculations to predict chemical shifts.

Compare computational results with experimental -HMBC spectra to validate labeling sites .

Use software like Gaussian or ORCA to simulate spin-spin coupling constants and refine structural assignments .

- Limitations : Address discrepancies by adjusting solvation models or considering dynamic effects (e.g., protein binding) .

Methodological Best Practices

- Data Reporting :

- Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.